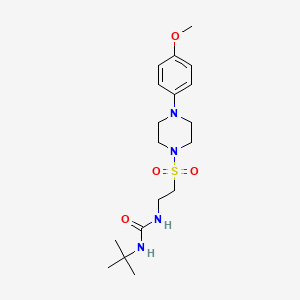

(R)-3-(Cbz-amino)-5-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbz-amino acids, also known as carboxybenzyl or benzyloxycarbonyl amino acids, are primarily used in solution phase peptide synthesis . The Cbz group is often used as an amine protecting group in organic synthesis .

Synthesis Analysis

The conditions to remove the Cbz group from Cbz-amino acids will also cleave an amino acid attached to polystyrene-based resins . Typically, Cbz-amino acids are deprotected by hydrogenolysis in solution phase .Molecular Structure Analysis

The molecular structure of Cbz-amino acids involves a carbamate group, which is part of the Cbz protecting group .Chemical Reactions Analysis

Cbz protection and deprotection are common reactions in organic chemistry . The Cbz group can be added using reagents like Cbz-Cl (Benzyl Chloroformate) and removed using conditions like hydrogen gas with a palladium on carbon catalyst .Aplicaciones Científicas De Investigación

Plant Hormone Regulation: Ethylene Biosynthesis

ACC plays a pivotal role in the biosynthesis of the plant hormone ethylene . It acts as an intermediate in the conversion of methionine to ethylene during fruit ripening in apples and other higher plants. Ethylene influences processes such as fruit maturation, senescence, and stress responses. Researchers study ACC to understand these regulatory mechanisms and enhance crop yield and quality .

Neuroprotection and Seizure Control

ACC has demonstrated neuroprotective effects. It can block convulsions and reduce cell death induced by NMDA exposure in hippocampal neurons. NMDA receptors are critical for synaptic plasticity and learning. Investigating ACC’s impact on these receptors may lead to novel therapeutic strategies for neurological disorders .

Chemical Synthesis: Amide Formation

Researchers have explored the direct synthesis of amides from Cbz-carbamate (which contains the Cbz protecting group) using ACC. This method provides a facile and efficient route to amides under mild reaction conditions. Understanding ACC’s reactivity in amide formation contributes to synthetic chemistry and drug development .

Enzyme Kinetics and Transesterification

ACC derivatives, such as nitrophenyl esters , have been studied in organic media. Researchers investigate their solvation properties and kinetics of transesterification by enzymes like subtilisin . These studies shed light on enzyme-substrate interactions and can inform biotechnological applications .

Biochemical Pathways and Metabolism

ACC is part of the methionine cycle , which connects amino acid metabolism to ethylene production. Researchers explore ACC’s interactions with enzymes like ACC synthase and its downstream effects on ethylene levels. Understanding these pathways aids in crop management and stress tolerance .

Agrochemicals and Crop Improvement

ACC-related research informs the development of agrochemicals. By modulating ethylene levels, scientists aim to enhance crop yield, delay senescence, and improve post-harvest storage. ACC-based treatments may revolutionize agriculture by optimizing plant growth and stress responses .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(9-14(17)18)16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDHEHGNNDPBNL-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Cbz-amino)-5-methylhexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)

![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)